

7H-Benzo[c]fluorene CAS number and chemical identifiers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7H-Benzo[c]fluorene

Cat. No.: B135719

[Get Quote](#)

An In-depth Technical Guide to 7H-Benzo[c]fluorene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **7H-Benzo[c]fluorene**, a polycyclic aromatic hydrocarbon (PAH). This document consolidates critical chemical data, outlines its metabolic significance, and presents a logical workflow for its identification.

Chemical Identity and Properties

7H-Benzo[c]fluorene, also known as 3,4-Benzofluorene, is a tetracyclic aromatic hydrocarbon. [1][2][3] It is a component of coal tar, cigarette smoke, and smog.[2] Understanding its chemical identifiers and properties is fundamental for any research or development involving this compound.

A summary of the key chemical identifiers for **7H-Benzo[c]fluorene** is presented in the table below for easy reference.

Identifier	Value
CAS Number	205-12-9 [2] [4] [5] [6] [7]
IUPAC Name	7H-benzo[c]fluorene [1] [2]
Molecular Formula	C ₁₇ H ₁₂ [1] [4] [5] [7]
Molecular Weight	216.28 g/mol [1] [2] [4]
InChI	InChI=1S/C17H12/c1-3-7-15-12(5-1)9-10-14-11-13-6-2-4-8-16(13)17(14)15/h1-10H,11H2 [1] [2] [5]
InChIKey	FRIJWEQBTIZQMD-UHFFFAOYSA-N [1] [2] [5]
SMILES	C1C2=C(C3=CC=CC=C31)C4=CC=CC=C4C=C2 [1] [2]
Synonyms	3,4-Benzofluorene, Benzo(c)fluorene, NSC 89264 [1] [2] [3] [4] [7]

Logical Workflow for Compound Identification

The following diagram illustrates a standardized workflow for the identification and characterization of a chemical compound, using **7H-Benzo[c]fluorene** as an example. This process ensures a systematic and thorough analysis, from initial sample acquisition to final structure elucidation.

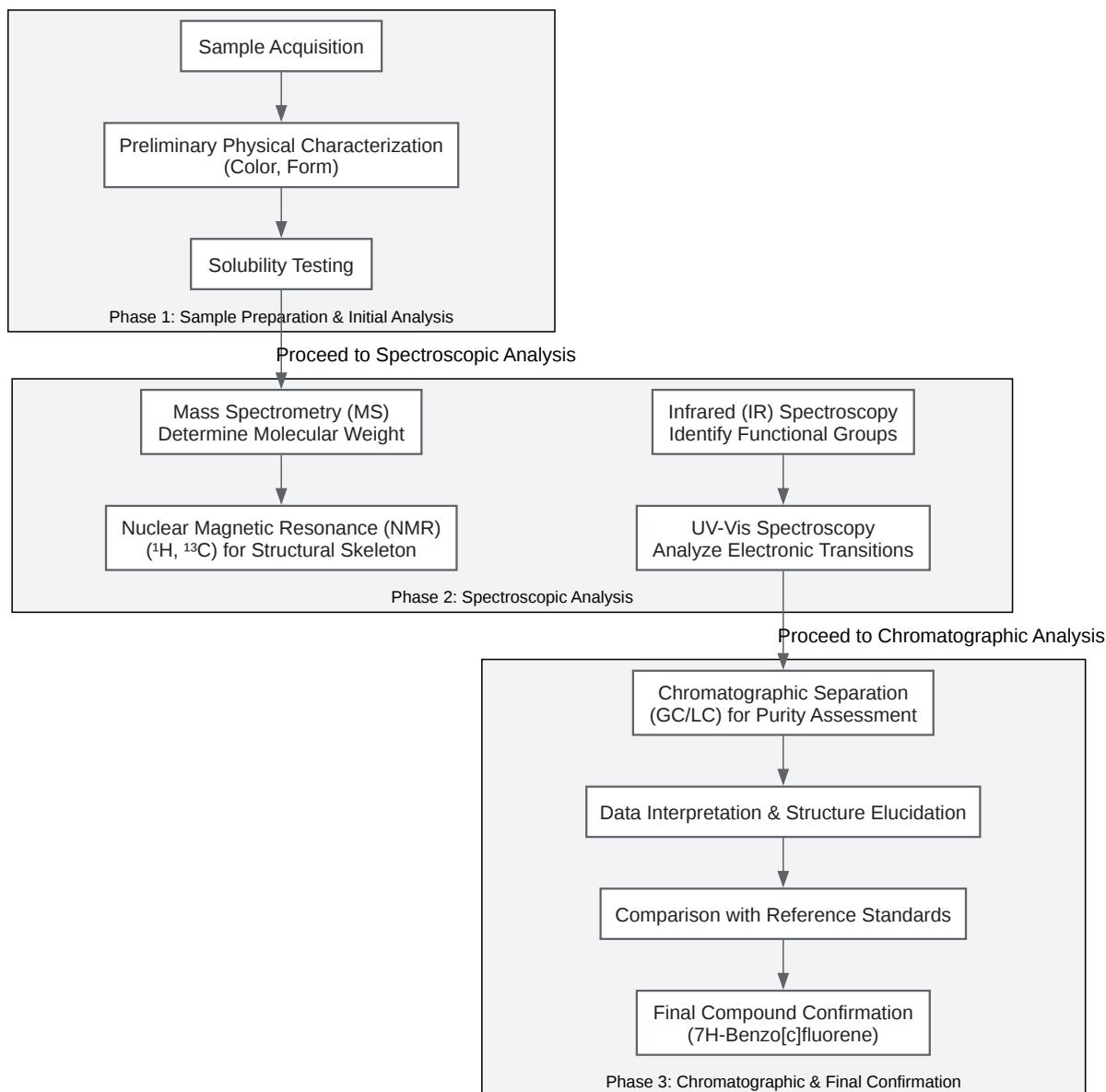


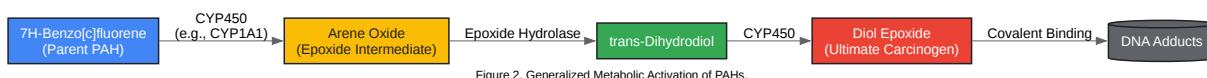
Figure 1. Logical Workflow for Chemical Compound Identification.

[Click to download full resolution via product page](#)

Caption: Figure 1. A generalized workflow for the systematic identification of a chemical compound.

Experimental Protocols

While specific experimental protocols for the synthesis of **7H-Benzo[c]fluorene** are not readily available in public literature, general methods for the synthesis of polycyclic aromatic hydrocarbons can be adapted. These typically involve cyclization reactions of appropriately substituted precursors.


General guidance for characterization would involve:

- Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel.
- Characterization:
 - Melting Point: Determination of the melting point and comparison with literature values (predicted to be 125–127 °C).[2]
 - NMR Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
 - Mass Spectrometry: To confirm the molecular weight.

Metabolic Activation Pathway

7H-Benzo[c]fluorene, like many PAHs, is subject to metabolic activation, primarily by cytochrome P450 enzymes in the liver.[2] This process can lead to the formation of reactive metabolites capable of forming DNA adducts, which is a key mechanism of its mutagenic and carcinogenic properties.[2] The International Agency for Research on Cancer (IARC) has classified Benzo[c]fluorene as a Group 3 carcinogen, meaning it is not classifiable as to its carcinogenicity to humans.[1][2]

The following diagram illustrates the generalized metabolic activation pathway for PAHs, which is applicable to **7H-Benzo[c]fluorene**.

[Click to download full resolution via product page](#)

Caption: Figure 2. Metabolic activation of PAHs leading to carcinogenic DNA adducts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 7H-Benzo(c)fluorene | C17H12 | CID 9150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzo(c)fluorene - Wikipedia [en.wikipedia.org]
- 3. 7H-Benzo[c]fluorene (CAS 205-12-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. scbt.com [scbt.com]
- 5. 7H-Benzo[c]fluorene [webbook.nist.gov]
- 6. 7H-Benzo[c]fluorene [webbook.nist.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- To cite this document: BenchChem. [7H-Benzo[c]fluorene CAS number and chemical identifiers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b135719#7h-benzo-c-fluorene-cas-number-and-chemical-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com